Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate (CAS: EN300-1697146) is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a morpholine derivative bearing an azidomethyl group. The 4-position of the thiazole is esterified with an ethyl group. This structure combines the reactivity of the azide group with the pharmacokinetic-modifying properties of morpholine, making it a candidate for applications in medicinal chemistry, particularly in bioconjugation (e.g., click chemistry) and as a precursor for bioactive molecules .
Properties
IUPAC Name |
ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-2-19-12(18)10-8-21-11(15-10)7-17-3-4-20-9(6-17)5-14-16-13/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOACBLRCOCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CN2CCOC(C2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate is a synthetic compound notable for its unique structural features, which include a thiazole ring, a morpholine moiety, and an azidomethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.35 g/mol. The presence of the azide group enhances its reactivity, making it suitable for applications in click chemistry, which is essential for bioconjugation processes.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies suggest that this compound may exhibit:
- Antimicrobial Activity : Similar thiazole derivatives have shown significant antimicrobial properties by inhibiting bacterial enzymes crucial for cell wall synthesis. For instance, compounds related to the thiazole structure have been reported to inhibit UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall biosynthesis.
- Antitubercular Activity : Research indicates that thiazole derivatives can be effective against Mycobacterium tuberculosis. A study highlighted the potential of related compounds to inhibit mtFabH, an enzyme essential for fatty acid synthesis in the bacterium, suggesting that this compound could have similar effects .
Table 1: Biological Activities of Related Thiazole Compounds
Case Studies and Research Findings
- Antimicrobial Studies : A study focusing on thiazole derivatives found that compounds with similar structures displayed significant inhibition against various bacterial strains. The mechanism involved binding to critical enzymes necessary for bacterial survival, which could be extrapolated to predict similar activity for this compound.
- In Vivo Efficacy : Animal model studies have shown that thiazole derivatives can exhibit dose-dependent effects. At lower doses, these compounds often demonstrate beneficial effects such as reduced inflammation and enhanced microbial inhibition.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that compounds within this class are relatively stable under physiological conditions, indicating potential for therapeutic use without rapid degradation .
Scientific Research Applications
Drug Development
Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate has potential applications in drug discovery due to its ability to interact with various biological targets. Studies have shown that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. The azide functionality allows for the incorporation of this compound into larger biomolecules, enhancing its therapeutic efficacy.
Click Chemistry
The azide group makes this compound an ideal candidate for click chemistry applications. This technique is widely used in bioconjugation to create stable linkages between biomolecules, facilitating the development of targeted therapies and diagnostic agents. The ability to form triazoles through the reaction of azides with alkynes provides a robust method for synthesizing complex molecular architectures.
Interaction Studies
Research involving interaction studies focuses on understanding how this compound binds to biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to evaluate binding affinities and elucidate mechanisms of action.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-Amino-1,3-thiazole-4-carboxylate | Contains an amino group instead of azide | Known for antimicrobial properties |
| Ethyl 2-Morpholin-4-ylthiazole | Lacks the azidomethyl group | Focused on central nervous system effects |
| Methyl 1H-thieno[3,2-c]pyrazole | Contains a thieno ring instead of thiazole | Exhibits potent anti-inflammatory activity |
These comparisons illustrate the diversity within the thiazole family while emphasizing the unique potential of this compound due to its azide functionality and possible applications in drug discovery and development.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various thiazole derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited significant activity against strains of Bacillus subtilis and Aspergillus niger. This suggests that compounds within this class could be developed into effective antimicrobial agents .
Case Study 2: Drug-Likeness Assessment
Another research effort evaluated the drug-likeness of thiazole derivatives using computational models. The findings showed that several derivatives met criteria for oral bioavailability and exhibited favorable pharmacokinetic profiles. This highlights the potential for further development of this compound as an orally active therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound is compared to analogs with morpholine, azide, or thiazole-carboxylate motifs (Table 1).
Table 1: Structural Comparison of Ethyl 2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate and Analogs
Key Observations:
- Azide Reactivity: The target compound’s azidomethyl group enables click chemistry applications (e.g., Huisgen cycloaddition), absent in non-azide analogs like CAS 126533-95-7 .
- Ester Position : The ethyl ester at thiazole-4 (target compound) vs. C5 (CAS 776-53-4) may influence solubility and metabolic stability .
Q & A
Basic Question: What are the key synthetic challenges in preparing Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including the formation of the morpholine-azidomethyl moiety and its coupling to the thiazole core. Key challenges include:
- Azide Stability : The azidomethyl group is sensitive to heat and light, requiring inert atmospheres (e.g., N₂) and low temperatures during synthesis .
- Regioselectivity : Ensuring correct substitution on the thiazole ring (C2 vs. C4 positions) requires careful selection of catalysts and solvents. For example, acetic acid or DMF may enhance regioselectivity .
- Purification : Silica gel chromatography or recrystallization (using DMF/acetic acid mixtures) is critical to isolate the pure compound due to byproducts from competing reactions .
Advanced Question: How can contradictory data on the biological activity of this compound be resolved across different studies?
Answer:
Contradictions in biological activity (e.g., antimicrobial vs. anticancer efficacy) often arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme targets (e.g., kinases vs. proteases) .
- Purity and Stability : Impurities from incomplete azide reactions or degradation products (e.g., amine derivatives from azide reduction) can skew results. Analytical techniques like HPLC-MS or NMR should validate purity before testing .
- Structural Analogues : Subtle differences in substituents (e.g., trifluoromethyl vs. morpholine groups) alter bioactivity. Comparative studies using a structurally defined library are recommended .
Advanced Question: What computational methods are suitable for predicting the interaction of this compound with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., G-protein-coupled receptors). The azidomethyl and morpholine groups may engage in hydrogen bonding or hydrophobic interactions .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to predict activity against cancer cell lines .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify persistent binding modes .
Basic Question: What analytical techniques are essential for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methylene linkage between morpholine and thiazole) and azide integrity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 367.12 for [M+H]⁺) and detects degradation products .
- IR Spectroscopy : Identifies azide stretches (~2100 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) .
Advanced Question: How does the azidomethyl group influence the compound’s reactivity and stability under physiological conditions?
Answer:
- Click Chemistry : The azide enables Cu(I)-catalyzed cycloaddition with alkynes for bioconjugation (e.g., attaching fluorescent probes) .
- Stability Limitations : In aqueous buffers (pH 7.4), the azide may hydrolyze to amines over 24–48 hours. Stabilizing agents like NaN₃ or low-temperature storage are advised .
- Toxicity : Azide byproducts (e.g., hydrazoic acid) require careful handling and cytotoxicity assays in cell-based studies .
Advanced Question: What strategies can address low yields in the final coupling step of the synthesis?
Answer:
- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings or EDCI/HOBt for amide bond formation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Microwave Assistance : Reduce reaction time and improve yields (e.g., 30 min at 100°C vs. 12 h reflux) .
Basic Question: What are the critical safety considerations when handling this compound?
Answer:
- Azide Hazards : Avoid shock, friction, or heat to prevent explosive decomposition. Use blast shields and small-scale reactions .
- PPE Requirements : Wear nitrile gloves, lab coats, and eye protection. Work in a fume hood to prevent inhalation of vapors .
- Waste Disposal : Neutralize azides with NaNO₂/HCl before disposal to convert them to non-hazardous amines .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound for antiviral applications?
Answer:
- Core Modifications : Replace the ethyl carboxylate with methyl or tert-butyl esters to modulate lipophilicity and bioavailability .
- Azide Replacement : Substitute the azidomethyl group with alkynes or amines to evaluate toxicity-activity trade-offs .
- Morpholine Variations : Introduce substituents (e.g., trifluoromethyl) on the morpholine ring to enhance target binding .
Advanced Question: What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Answer:
- Rodent Studies : Use Sprague-Dawley rats for IV/PO dosing to calculate AUC, Cmax, and half-life. Monitor azide-derived metabolites via LC-MS/MS .
- Tissue Distribution : Radiolabel the compound with ¹⁴C to track accumulation in organs (e.g., liver, kidneys) .
- Toxicity Profiling : Conduct 28-day repeat-dose studies to assess hepatorenal toxicity from azide byproducts .
Basic Question: How can researchers validate the purity of this compound before biological testing?
Answer:
- HPLC Analysis : Use a C18 column (ACN/water gradient) to achieve >95% purity. Monitor for peaks corresponding to hydrolyzed esters or azide byproducts .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Melting Point : Compare observed mp (e.g., 128–130°C) with literature data to detect impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
